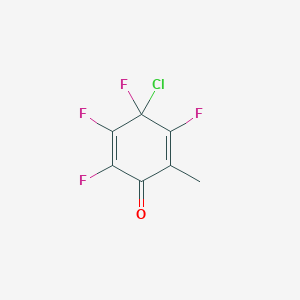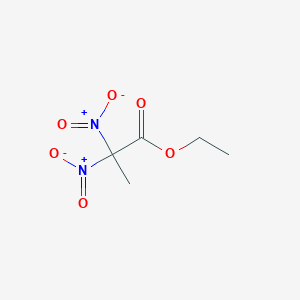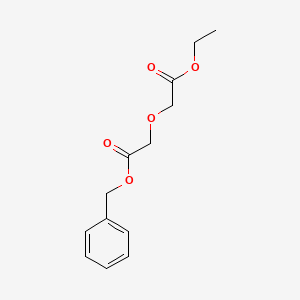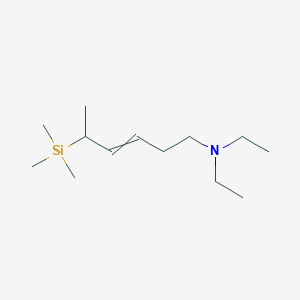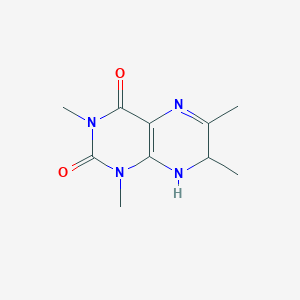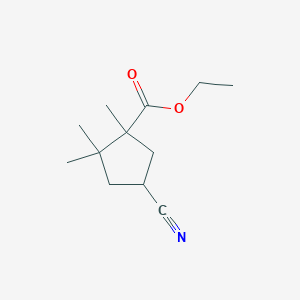
Ethyl 4-cyano-1,2,2-trimethylcyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-1,2,2-trimethylcyclopentane-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 It contains a cyclopentane ring substituted with a cyano group, three methyl groups, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-1,2,2-trimethylcyclopentane-1-carboxylate typically involves the reaction of 4-cyano-1,2,2-trimethylcyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-1,2,2-trimethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyano-1,2,2-trimethylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-1,2,2-trimethylcyclopentane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, participating in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may further interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-cyano-1,2,2-trimethylcyclopentane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-cyano-4,4-dimethyl-1-cyclopentene-1-carboxylate: Similar structure but with a double bond in the cyclopentane ring.
Ethyl 1-hydroxy-2,4,4-trimethylcyclopentane-1-carboxylate: Contains a hydroxyl group instead of a cyano group.
Cyclopentane derivatives: Various cyclopentane derivatives with different substituents can be compared based on their reactivity and applications.
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62344-98-3 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
ethyl 4-cyano-1,2,2-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-5-15-10(14)12(4)7-9(8-13)6-11(12,2)3/h9H,5-7H2,1-4H3 |
InChI Key |
ZTLMNVRVLPMGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(CC1(C)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


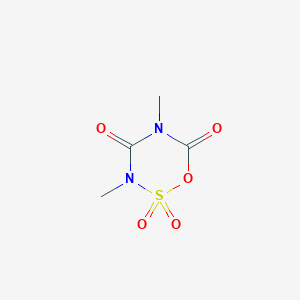
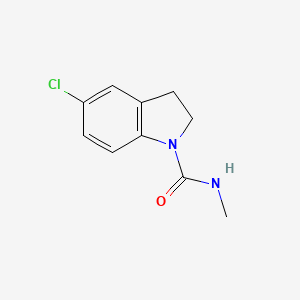
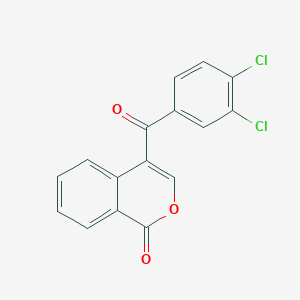
![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline](/img/structure/B14543042.png)
![O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine](/img/structure/B14543048.png)
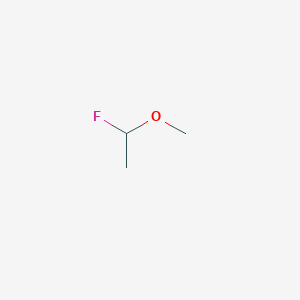
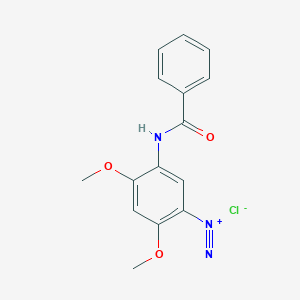
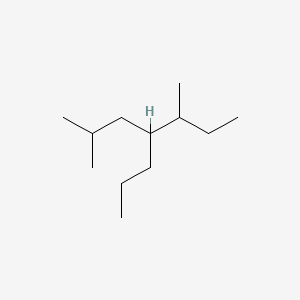
![2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14543064.png)
